2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a thiazole ring, a fluorinated phenyl group, and a chromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions The process begins with the preparation of the thiazole ring, which is then coupled with the chromeno-pyrrole structureCommon reagents used in these reactions include thiourea, bromine, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the fluorinated phenyl group and the thiazole ring
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated phenyl group can enhance the compound’s binding affinity to specific targets, while the chromeno-pyrrole structure can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
Uniqueness
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a thiazole ring, a fluorinated phenyl group, and a chromeno-pyrrole structure.
Properties
Molecular Formula |
C26H19FN2O5S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-7-fluoro-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19FN2O5S/c1-4-10-33-17-7-5-6-15(11-17)21-20-22(31)18-12-16(27)8-9-19(18)34-23(20)25(32)29(21)26-28-13(2)24(35-26)14(3)30/h4-9,11-12,21H,1,10H2,2-3H3 |
InChI Key |
WGISNIPOBLPBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OCC=C)C(=O)C |
Origin of Product |
United States |
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